![molecular formula C10H9NS B181049 4-Methyl-quinoline-2-thiol CAS No. 4437-65-4](/img/structure/B181049.png)
4-Methyl-quinoline-2-thiol
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Overview
Description
4-Methyl-quinoline-2-thiol is a chemical compound with the molecular formula C10H9NS . It is used in various applications in the field of synthetic organic chemistry .
Synthesis Analysis
The synthesis of quinoline derivatives, including this compound, has been extensively studied. Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are commonly used . Other methods include transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions .Molecular Structure Analysis
The molecular structure of this compound is characterized by a quinoline ring with a methyl group at the 4th position and a thiol group at the 2nd position .Chemical Reactions Analysis
Quinoline derivatives, including this compound, are known to undergo various chemical reactions. These reactions often involve the functionalization of the quinoline scaffold for biological and pharmaceutical activities .Physical And Chemical Properties Analysis
Thiols, including this compound, are known to have lower boiling points and are less soluble in water and other polar solvents than alcohols of similar molecular weight .Safety and Hazards
Future Directions
Quinoline derivatives, including 4-Methyl-quinoline-2-thiol, have been the focus of recent research due to their potential biological and pharmaceutical activities. Future research directions may include the development of more efficient synthesis protocols, exploration of new chemical reactions, and investigation of their biological activities .
properties
IUPAC Name |
4-methyl-1H-quinoline-2-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NS/c1-7-6-10(12)11-9-5-3-2-4-8(7)9/h2-6H,1H3,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJOPTXKXKPMMGC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=S)NC2=CC=CC=C12 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30352281 |
Source
|
Record name | 4-Methyl-quinoline-2-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30352281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
4437-65-4 |
Source
|
Record name | 4437-65-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=138782 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Methyl-quinoline-2-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30352281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What reactions involving 4-methylquinoline-2(1H)-thione are explored in the research?
A1: The research investigates the reactions of 4-methylquinoline-2(1H)-thiones with substituted benzyl chlorides. [] This specific reaction is a key aspect of the study published in the paper "Reactions of 2-chloro-4-methylquinolines with sulfur nucleophiles and of 4-methylquinoline-2(1H)-thiones with substituted benzyl chlorides." [] You can access the full paper for further details on the methodology and results here:
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